![molecular formula C19H24N4OS2 B2701777 N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1207059-35-5](/img/structure/B2701777.png)
N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Description
N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as MPT0B390, is a promising compound in the field of drug discovery. It belongs to the class of thioacetamide derivatives and has shown potential in the treatment of various diseases.
Scientific Research Applications
Discovery of Clinical Candidate K-604
K-604 is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting selectivity over ACAT-2. It has been identified for its potential in treating diseases involving ACAT-1 overexpression, highlighting the compound's relevance in addressing cholesterol-related disorders (Shibuya et al., 2018).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
This study outlines the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. Such compounds offer a foundation for developing new therapeutic agents (Abu-Hashem et al., 2020).
Synthesis and Biological Activities of Pyrimidine Analogues
This research involves the synthesis of 5-deaza analogues of aminopterin and folic acid, showing significant anticancer activity. The study underscores the potential of pyrimidine analogues in cancer therapy (Su et al., 1986).
Structural Analysis of Pyrimidine Derivatives
The crystal structures of pyrimidine derivatives reveal insights into their conformation and potential interactions, which could be pivotal in designing drugs with specific biological activities (Subasri et al., 2016).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
This study presents the design and synthesis of thieno[2,3-d]pyrimidines as dual inhibitors, showing potential as antitumor agents. Such findings highlight the role of pyrimidine derivatives in developing anticancer drugs (Gangjee et al., 2009).
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS2/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENREPFLXQGYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide |
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